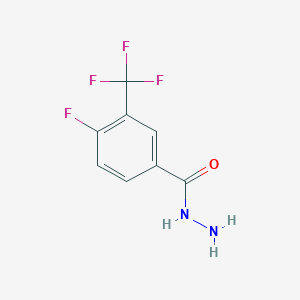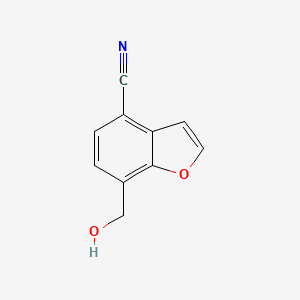![molecular formula C10H18O4 B13668977 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Hydroxyethyl)-1,4-dioxaspiro[45]decan-7-ol is a chemical compound characterized by its unique spirocyclic structure This compound features a spiro junction where two rings share a single atom, creating a rigid and stable framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol can be achieved through a Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol in the presence of a Lewis acid catalyst such as BF3·OEt2. The reaction is typically carried out in dichloromethane at low temperatures (around -40°C) to ensure high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Prins/pinacol cascade reaction provides a scalable approach. The use of commercially available reagents and standard organic synthesis techniques makes this method suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Applications De Recherche Scientifique
7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxyethyl and dioxaspiro groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A compound with a similar spirocyclic structure but different functional groups.
1-thia-4,8-diazaspiro[4.5]decan-3-one: Another spirocyclic compound with potential biological activity
Uniqueness
7-(2-Hydroxyethyl)-1,4-dioxaspiro[45]decan-7-ol is unique due to its specific combination of hydroxyethyl and dioxaspiro groups
Propriétés
Formule moléculaire |
C10H18O4 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
7-(2-hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol |
InChI |
InChI=1S/C10H18O4/c11-5-4-9(12)2-1-3-10(8-9)13-6-7-14-10/h11-12H,1-8H2 |
Clé InChI |
MYHNEMGKKKEDMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2(C1)OCCO2)(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


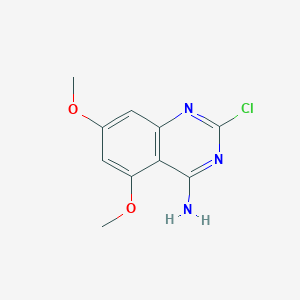
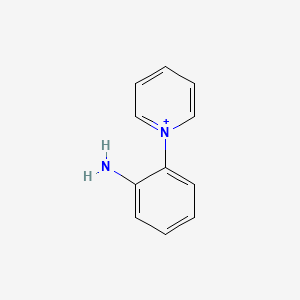
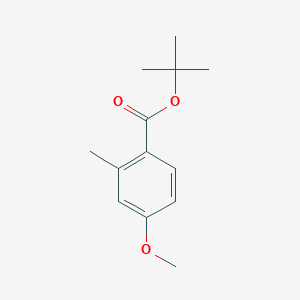
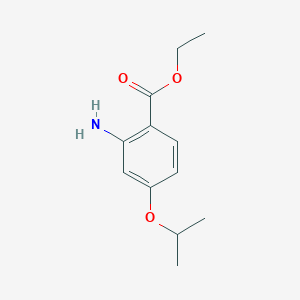
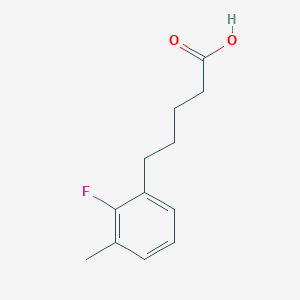

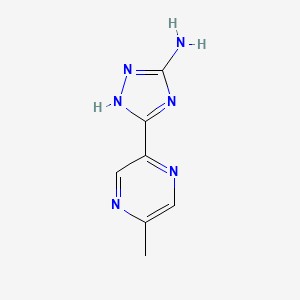
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B13668921.png)
![4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile](/img/structure/B13668922.png)
